5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate
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Overview
Description
5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the azetidine ring using cyclohexylmethyl halides in the presence of a strong base.
Formation of the Pyridine Ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Formation of the Oxadiazole Ring: This involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Oxalate Formation: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
- 5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-thiadiazole
Uniqueness
The uniqueness of 5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
5-[1-(cyclohexylmethyl)azetidin-3-yl]-3-pyridin-3-yl-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O.C2H2O4/c1-2-5-13(6-3-1)10-21-11-15(12-21)17-19-16(20-22-17)14-7-4-8-18-9-14;3-1(4)2(5)6/h4,7-9,13,15H,1-3,5-6,10-12H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDCXSILTCXNHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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